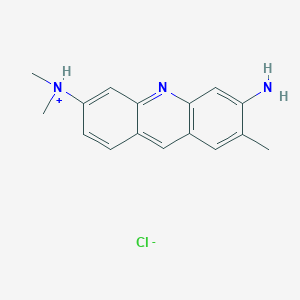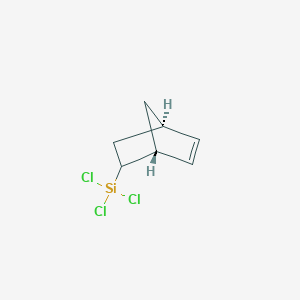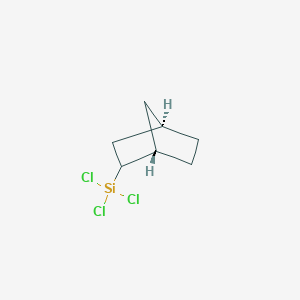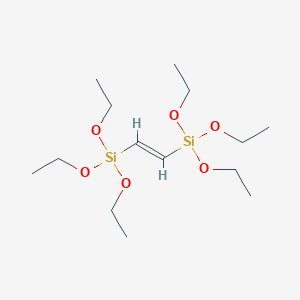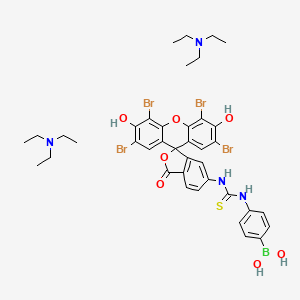
Eosin-5-thiouredylphenylboronic acid, triethylammonium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Eosin-5-thiouredylphenylboronic acid, triethylammonium salt is a synthetic compound known for its long-wavelength fluorescent properties. It is primarily used as a labeling agent for cis-diols (sugars) on cell surfaces and in vitro for carbohydrate determination in glycoproteins and for high-performance liquid chromatography (HPLC) analysis of sugars . This compound exhibits environment-sensitive fluorescence emission properties and can also exhibit phosphorescence with an emission maximum at approximately 680 nm .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and water, with the final product being purified to achieve a purity greater than 85% .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with scaling up of the reaction volumes and optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Eosin-5-thiouredylphenylboronic acid, triethylammonium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Substitution: It can undergo substitution reactions where the thiouredyl group can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for oxidation reactions and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of organic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives of the compound, while substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
Eosin-5-thiouredylphenylboronic acid, triethylammonium salt has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Eosin-5-thiouredylphenylboronic acid, triethylammonium salt involves its ability to bind to cis-diols (sugars) on cell surfaces and in vitro. This binding results in a fluorescent signal that can be detected and measured. The compound’s fluorescence emission properties are sensitive to the environment, allowing for the detection of changes in the local environment of the labeled molecules .
Comparison with Similar Compounds
Similar Compounds
Eosin-5-isothiocyanate: Another eosin derivative used for fluorescent labeling.
Eosin-5-maleimide: Used for labeling thiol groups in proteins and other biomolecules.
Uniqueness
Eosin-5-thiouredylphenylboronic acid, triethylammonium salt is unique due to its specific binding affinity for cis-diols and its environment-sensitive fluorescence emission properties. This makes it particularly useful for applications requiring high sensitivity and specificity in the detection and analysis of carbohydrates .
Properties
IUPAC Name |
N,N-diethylethanamine;[4-[(2',4',5',7'-tetrabromo-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-yl)carbamothioylamino]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H15BBr4N2O7S.2C6H15N/c29-17-8-15-23(19(31)21(17)35)40-24-16(9-18(30)22(36)20(24)32)27(15)14-7-12(5-6-13(14)25(37)41-27)34-26(42)33-11-3-1-10(2-4-11)28(38)39;2*1-4-7(5-2)6-3/h1-9,35-36,38-39H,(H2,33,34,42);2*4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEXXOFSQMZJSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)NC(=S)NC2=CC3=C(C=C2)C(=O)OC34C5=CC(=C(C(=C5OC6=C(C(=C(C=C46)Br)O)Br)Br)O)Br)(O)O.CCN(CC)CC.CCN(CC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H45BBr4N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1044.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
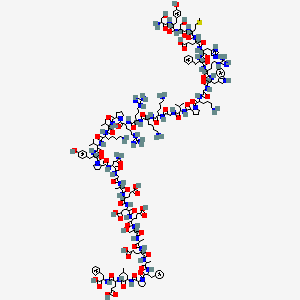
![Benzyl (1R,3s,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B7984358.png)
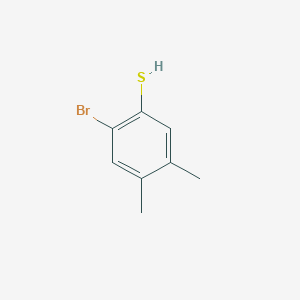
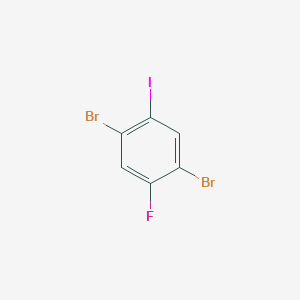
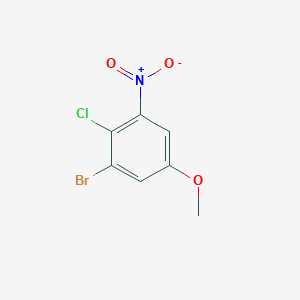
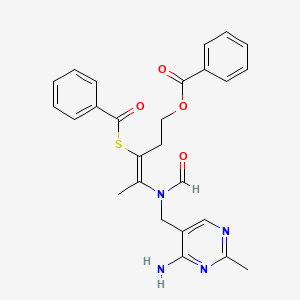
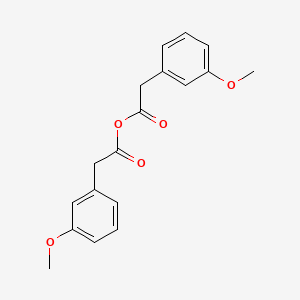
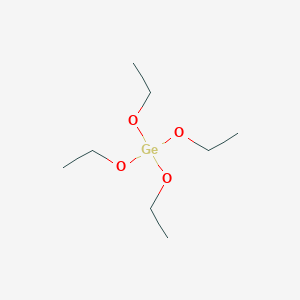
![(1S,3S,11R,14S)-14-(hydroxymethyl)-3-[3-[[(1S,4S)-4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]octan-1-yl]methyl]-2,3-dihydroindol-1-yl]-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione](/img/structure/B7984425.png)
